molecular formula C16H34N2O B15077034 N-(2-(Dimethylamino)-ethyl)-lauramide CAS No. 56905-26-1

N-(2-(Dimethylamino)-ethyl)-lauramide

Cat. No.: B15077034
CAS No.: 56905-26-1
M. Wt: 270.45 g/mol
InChI Key: KXFJXWOTQMPQNI-UHFFFAOYSA-N
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Description

Contextualization within Amidoamine Chemical Classes

Amidoamines are a class of chemical compounds characterized by the presence of at least one amide group and one amine group. wikipedia.org They are typically synthesized through the condensation reaction of a fatty acid with an amine. wikipedia.org In the case of N-(2-(Dimethylamino)-ethyl)-lauramide, the structure is derived from lauric acid, a C12 saturated fatty acid, and N,N-dimethylethylenediamine. The resulting molecule possesses a hydrophobic 12-carbon alkyl tail and a hydrophilic head containing the amide linkage and a tertiary amine, making it amphiphilic.

This dual chemical nature is a hallmark of the amidoamine class, positioning them as versatile intermediates, particularly in the synthesis of surfactants. wikipedia.org The presence of the tertiary amine group also allows for further chemical modification, such as quaternization to produce cationic surfactants or oxidation to form amine oxides. Amidoamines also find use as curing agents for epoxy resins and as corrosion inhibitors. wikipedia.org

Significance and Research Trajectories within Contemporary Chemistry

The significance of this compound and related amidoamines is rooted in their wide applicability across multiple industrial and research sectors. The global amidoamine market is expanding, driven by demand in the construction, personal care, automotive, and oil and gas industries. futuremarketinsights.comfuturemarketanalytics.com Research trajectories are increasingly focused on developing more sustainable and bio-based amidoamines to meet the growing demand for environmentally friendly formulations. futuremarketinsights.commarketresearchfuture.com

In materials science, amidoamines serve as effective corrosion inhibitors and epoxy curing agents. wikipedia.orgfuturemarketanalytics.com Their ability to form protective films on metal surfaces is a key area of study. Research has demonstrated that non-ionic surfactants synthesized from N,N-dimethylethylenediamine and various fatty acids show high performance as corrosion inhibitors for metal surfaces in acidic environments. researchgate.net The length of the hydrophobic fatty acid chain is a critical factor, with longer chains generally providing enhanced corrosion resistance due to increased hydrophobicity. researchgate.net

Another significant research avenue is in the field of advanced materials and nanotechnology. Poly(amidoamine) (PAMAM) dendrimers, which are complex, highly branched macromolecules, are synthesized from amidoamine building blocks. taylorandfrancis.com These dendrimers are being extensively investigated for applications in drug delivery and gene therapy due to their well-defined structure and ability to encapsulate therapeutic agents. taylorandfrancis.comfrontiersin.org Furthermore, recent studies on sequence-defined oligo(amidoamine)s, inspired by the adhesive proteins of marine mussels, are exploring how the precise arrangement of amine, amide, and catechol residues can control underwater adhesion, opening possibilities for new high-performance bio-adhesives. nih.gov

Table 1: Selected Research Findings on Amidoamine Derivatives
Amidoamine Derivative StudiedKey Research FindingField of ApplicationReference
Non-ionic surfactants from N,N-dimethylethylenediamine and fatty acids (octanoic, palmitic, oleic)The critical micelle concentration (CMC) is dependent on the hydrophobic chain length and temperature. Increased chain length enhances performance as a corrosion inhibitor.Corrosion Inhibition researchgate.net
Sequence-defined oligo(amidoamine)s with catechol residuesThe specific positioning and spacing of amine and catechol groups are critical for maximizing synergistic adhesion effects on surfaces.Advanced Adhesives / Biomimicry nih.gov
Quaternary ammonium (B1175870) poly(amidoamine) dendrimers (G2 and G3)The dendrimer-based carriers significantly enhanced the solubility of the poorly soluble drug furosemide (B1674285) by 58- and 109-fold, respectively.Drug Delivery / Pharmaceutical Science frontiersin.org

Structural Isomerism and Consequential Chemical Divergences

Structural isomers are molecules that share the same molecular formula but have a different arrangement of atoms. For this compound, with a molecular formula of C16H34N2O, several structural isomers exist, and these variations can lead to significant differences in chemical and physical properties. uni.lu

Isomerism in this class of molecules can arise from several sources:

Alkyl Chain Isomerism: The lauryl group (C12H25) can be a straight chain (n-dodecyl) or branched. Branching in the hydrophobic tail can disrupt molecular packing at interfaces, affecting properties like melting point, viscosity, and surfactant efficiency.

Positional Isomerism of the Diamine Linker: The linker connecting the amide and tertiary amine can vary. For example, a structural analogue, Lauramidopropyl dimethylamine, uses a propyl (C3) linker instead of the ethyl (C2) linker found in this compound. nih.gov This seemingly minor change alters the spacing between the functional groups, which can influence the molecule's flexibility, basicity of the amine, and its performance in applications like hair conditioning or foam boosting.

Amine Substitution Isomerism: The arrangement of alkyl groups on the nitrogen atoms can be altered. For instance, an isomer could have a single methyl group on each nitrogen of the ethylenediamine (B42938) backbone, resulting in a different pattern of reactivity and hydrogen-bonding capability.

These structural divergences have profound consequences. For instance, the length and linearity of the fatty acid chain directly influence the compound's hydrophobicity, which is a critical parameter for surfactants measured by values such as the critical micelle concentration (CMC). researchgate.net Similarly, the basicity and steric accessibility of the amine group, dictated by its position and substitution pattern, affect its function as a catalyst, curing agent, or its interaction with surfaces in corrosion inhibition. nih.gov The table below compares the key properties of this compound with a closely related structural analogue to illustrate the impact of a small structural change.

Table 2: Comparison of this compound and a Structural Analogue
PropertyThis compoundLauramidopropyl dimethylamineReference
Molecular Formula C16H34N2OC17H36N2O uni.lunih.gov
Molecular Weight 270.46 g/mol284.49 g/mol uni.lunih.gov
Linker Group Ethyl (-CH2CH2-)Propyl (-CH2CH2CH2-) uni.lunih.gov
Predicted XlogP* 4.75.1 uni.lunih.gov

*XlogP is a computed value representing hydrophobicity; a higher value indicates greater hydrophobicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56905-26-1

Molecular Formula

C16H34N2O

Molecular Weight

270.45 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]dodecanamide

InChI

InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19)

InChI Key

KXFJXWOTQMPQNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCN(C)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Chemo-selective Synthesis Strategies for Amidoamine Linkages

Achieving a chemo-selective reaction is crucial when working with multifunctional molecules like N,N-Dimethylethylenediamine, which possesses both a primary and a tertiary amine. The goal is to facilitate the acylation of the more reactive primary amine while leaving the tertiary amine intact.

The most direct route to N-(2-(Dimethylamino)-ethyl)-lauramide is the condensation reaction between lauric acid and N,N-Dimethylethylenediamine. This reaction, often performed at elevated temperatures (typically 160-180°C), involves the elimination of a water molecule. sci-hub.sedur.ac.uk To drive the reaction to completion, water is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or xylene. researchgate.netsciepub.com While effective, this thermal method requires significant energy input and harsh conditions. sci-hub.se

To mitigate the harsh conditions of thermal condensation, various catalytic systems have been developed to promote amide bond formation. These approaches offer milder reaction conditions, improved yields, and greater efficiency.

Boron-Based Catalysts: Boric acid and its derivatives are inexpensive, readily available, and effective catalysts for direct amidation. sciepub.comorgsyn.org They are believed to activate the carboxylic acid group, facilitating nucleophilic attack by the amine. nih.gov Studies on various carboxylic acids and amines show that boric acid can significantly improve yields and reduce reaction times compared to uncatalyzed thermal reactions. dur.ac.uksciepub.com Ortho-substituted aromatic boronic acids have also emerged as highly efficient catalysts. mdpi.com

Metal-Based Catalysts: Various metal-based catalysts are effective for amidation. Lewis acids have been used to catalyze the formation of fatty acid amides. nih.gov Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have proven to be versatile and reusable for the direct amidation of fatty acids, including n-dodecanoic acid (lauric acid), with various amines, achieving high isolated yields. researchgate.net Zirconium compounds, such as zirconocene (B1252598) trifluoromethanesulfonate, also efficiently catalyze dehydrative amidation without requiring water scavenging techniques. researchgate.net

Enzymatic Catalysis: Biocatalysis represents a green and highly selective method for amide synthesis. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing the acylation of primary amines. nih.govnih.gov These enzymatic reactions proceed under mild conditions (e.g., 30-60°C), exhibit high chemo-selectivity for the primary amine, and often result in excellent yields without the need for extensive purification. sci-hub.senih.gov The use of lipases is well-suited for producing amidoamines from fatty acids. conicet.gov.ar

Table 1: Comparison of Catalytic Approaches for Amide Synthesis

Catalyst TypeExample CatalystTypical ConditionsAdvantagesDisadvantages
Boron-BasedBoric Acid (B(OH)₃)Reflux in toluene, water removalInexpensive, readily available, effective for many substrates. sciepub.comorgsyn.orgRequires high temperatures and water removal.
Metal-Based (Heterogeneous)Niobium(V) Oxide (Nb₂O₅)Reflux in toluene, azeotropic conditionsReusable, versatile for various acids and amines, high yields. researchgate.netMay require specific preparation/calcination.
EnzymaticImmobilized Candida antarctica Lipase B (CALB)30-60°C, organic solvent (e.g., 2-MeTHF)High chemo-selectivity, mild conditions, green, high conversion. sci-hub.senih.govnih.govHigher initial cost, may require longer reaction times.

The mechanism of direct, uncatalyzed amidation is thought to proceed through a neutral pathway rather than zwitterionic intermediates, particularly in nonpolar solvents. researchgate.net This pathway is facilitated by the dimerization of carboxylic acid molecules through mutual hydrogen bonding, which activates the carbonyl group for nucleophilic attack by the amine. researchgate.net Kinetic studies of thermal amidation often show the reaction follows second-order kinetics. researchgate.net

For boron-catalyzed reactions, the mechanism is more complex than a simple activation of the carboxylic acid by a monomeric acyloxyboron intermediate. nih.gov Detailed investigations suggest that boron-nitrogen interactions are highly likely and that the catalytic cycle may proceed via dimeric B-X-B motifs (where X is O or NR). nih.gov These bridged intermediates are proposed to activate the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. nih.gov

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry, which focus on reducing waste and minimizing environmental impact, are increasingly being applied to amide synthesis. Key areas of focus include the use of eco-friendly solvents and the design of atom-economical reaction protocols.

The selection of a solvent is critical to the environmental performance of a synthetic process. rsc.org Traditional solvents used for amidation, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are facing increased scrutiny due to health and environmental concerns. rsc.org Consequently, research has focused on identifying greener alternatives.

Biomass-derived solvents are recognized as sustainable options. conicet.gov.ar 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural (B47365) or levulinic acid, has been identified as a suitable replacement for DMF and DCM in many amide coupling reactions. conicet.gov.arrsc.org Other promising green solvents include cyclopentyl methyl ether (CPME), p-Cymene, and propylene (B89431) carbonate. sci-hub.seconicet.gov.ar In many cases, particularly in the synthesis of fatty amides and in enzymatic reactions, it is possible to conduct the synthesis in a solvent-free system, which represents an ideal green chemistry scenario. nih.govresearchgate.net

Table 2: Examples of Eco-Friendly Solvents for Amide Synthesis

SolventSource/TypeBoiling Point (°C)Key Characteristics
2-Methyltetrahydrofuran (2-MeTHF)Biomass-derived~80Effective replacement for DCM and THF; favorable environmental profile. conicet.gov.ar
Cyclopentyl methyl ether (CPME)Synthetic106Greener alternative to other ethers; high boiling point and low peroxide formation. sci-hub.se
p-CymeneBiomass-derived (from limonene)177Potential substitute for toluene in direct amidation reactions. conicet.gov.ar
Solvent-FreeN/AN/AIdeal green condition, reduces waste and simplifies workup; suitable for fatty amide synthesis. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. york.ac.ukwordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used. wordpress.com

The direct condensation of lauric acid and N,N-Dimethylethylenediamine is an excellent example of an atom-economical reaction.

Reaction: C₁₂H₂₄O₂ (Lauric Acid) + C₄H₁₂N₂ (N,N-Dimethylethylenediamine) → C₁₆H₃₄N₂O (Amidoamine) + H₂O

Theoretically, all atoms from the reactants, except for those that form the water byproduct, are incorporated into the final product. The atom economy is calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

In contrast, classical methods that rely on activating agents have significantly lower atom economy. For example, a route proceeding through lauroyl chloride (formed by reacting lauric acid with thionyl chloride) generates stoichiometric byproducts that are not incorporated into the final product, leading to more waste. sciepub.com Catalytic direct amidation is therefore a superior strategy for minimizing waste and maximizing resource efficiency. researchgate.net

Table 3: Atom Economy Comparison for Amide Synthesis Pathways

PathwayOverall ReactionReactant MWsProduct MWAtom Economy (%)
Direct CondensationLauric Acid + Diamine → Amide + H₂O200.32 + 88.15270.4893.6%
Acyl Chloride Route (2 steps)Lauric Acid + SOCl₂ → Lauroyl Chloride + SO₂ + HCl Lauroyl Chloride + Diamine → Amide + HCl200.32 + 118.97 + 88.15270.4866.4%

Note: Molecular Weights (MWs) are approximate. Diamine refers to N,N-Dimethylethylenediamine. The calculation for the Acyl Chloride route considers all reactants needed from the starting lauric acid.

Energy Efficiency and Process Intensification in Synthetic Design

The industrial synthesis of amidoamines such as this compound, traditionally performed in batch reactors, is undergoing a paradigm shift towards more sustainable and efficient methods through process intensification (PI). sphinxsai.comenergy.gov PI strategies aim to achieve significant reductions in equipment size, energy consumption, and waste generation. energy.gov For amidation reactions, key PI approaches include the transition from batch to continuous flow systems, the use of novel reactor technologies, and the optimization of reaction conditions. researchgate.net

Continuous flow microreactors, for instance, offer enhanced heat and mass transfer, which allows for better temperature control and improved reaction rates and product purity. sphinxsai.com This can lead to a substantial decrease in reaction time and production costs. sphinxsai.com In the context of amidoamine synthesis, reacting a fatty acid with a polyamine can be significantly accelerated by increasing the reaction temperature; for example, temperatures up to 350°F (approximately 177°C) can be used to drive the reaction toward completion, overcoming the typical 50% conversion limit seen at ambient temperatures. google.com

Table 1: Comparison of Batch vs. Intensified Continuous Processes for Amidation

ParameterConventional Batch ProcessIntensified Continuous Process
Reactor Type Large stirred-tank reactorMicroreactor, Static mixer, Wiped Film Evaporator researchgate.net
Energy Consumption High, due to long reaction times and heating/cooling cyclesLower, due to efficient heat transfer and shorter residence times sphinxsai.comresearchgate.net
Equipment Footprint LargeSignificantly smaller researchgate.net
Reaction Time Long (hours to days) google.comShort (seconds to minutes) sphinxsai.com
Waste Generation Higher, due to larger solvent volumes and potential side reactionsLower, due to optimized stoichiometry and reduced solvent needs researchgate.net
Process Control More challengingPrecise control over temperature, pressure, and mixing energy.gov

Derivatization and Targeted Functionalization Strategies

The this compound scaffold possesses two key reactive centers amenable to derivatization: the secondary amide group and the tertiary amine group. This allows for extensive chemical modification to tailor the molecule's properties for specific applications.

The amide bond is characterized by high stability due to resonance, which imparts a partial double-bond character to the C-N bond. emorychem.science This stability generally makes direct modification challenging. However, various strategies have been developed to activate the amide bond for subsequent transformations like transamidation or esterification. emorychem.science

One approach involves distorting the planar geometry of the amide bond, which disrupts the resonance stabilization and renders the bond more susceptible to nucleophilic attack. mdpi.com This can be achieved by introducing sterically demanding groups or by incorporating the amide into a strained ring system. emorychem.sciencemdpi.com While specific studies on this compound are not prevalent, general principles from peptide chemistry suggest that N-functionalization can weaken the amide bond. emorychem.science For example, replacing the amide oxygen with sulfur to form a thioamide can alter the bond's electronic properties and reactivity, potentially improving bioavailability in certain contexts by resisting enzymatic cleavage. nih.govresearchgate.net Such modifications could theoretically be applied to the lauramide backbone to create novel derivatives.

The tertiary amine of this compound is a prime site for functionalization, most notably through quaternization. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt (QAS). nih.gov This transformation converts the non-ionic amine into a permanently charged cationic group, profoundly altering the molecule's physicochemical properties, such as its solubility and surface activity. nih.gov

The reaction is a bimolecular nucleophilic substitution (SN2) process and can be carried out with various alkylating agents. nih.gov The choice of the alkyl halide (e.g., varying the alkyl chain length or introducing other functional groups) allows for the synthesis of a wide array of QAS derivatives with tailored properties. researchgate.net Kinetic studies on the quaternization of structurally similar polymers like Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) show that the reaction rate increases with temperature, as expected for this type of reaction. researchgate.net

Table 2: Examples of Alkylating Agents for Quaternization of Tertiary Amines

Alkylating AgentProduct TypePotential Application of DerivativeReference
Methyl iodideSimple Quaternary Ammonium SaltGeneral cationic surfactant researchgate.net
1-BromobutaneButyl-Quaternized Ammonium SaltModified hydrophobicity researchgate.net
Benzyl chlorideBenzyl-Quaternized Ammonium SaltIntroduction of an aromatic moiety researchgate.netsemanticscholar.org
Bromohexanoic acidCarboxy-functionalized QASpH-responsive systems, further conjugation nih.gov
Ethylene bromideCross-linking agent for polymersFormation of insoluble, cross-linked networks itast.ir

To impart polymerizability to the this compound structure, ancillary functional groups such as acrylate (B77674) or methacrylate (B99206) moieties can be covalently incorporated. This is typically achieved not by derivatizing the final amidoamine, but by modifying the synthetic precursors.

For example, instead of using N,N-dimethylethylenediamine in the initial amidation reaction with lauric acid, one could use a precursor that already contains a polymerizable group. A structural analog, 2-(dimethylamino)ethyl methacrylate (DMAEMA), is a widely used monomer in polymer synthesis. specialchem.compolysciences.com This molecule features a tertiary amine and a polymerizable methacrylate group. By analogy, one could synthesize a hydroxyl-containing amidoamine, N-(2-(hydroxyethyl)-N-methyl)-lauramide, and subsequently esterify the hydroxyl group with acryloyl chloride or methacrylic anhydride.

Alternatively, a more direct route would involve the synthesis of a custom amine precursor that contains both the diamine functionality required for amidation and a protected polymerizable group. Once the amidoamine is formed, the protecting group can be removed, and the molecule can be used as a monomer in polymerization reactions like reversible addition-fragmentation chain transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP). researchgate.netresearchgate.netrsc.org The resulting polymers would feature lauramide side chains, combining the properties of the fatty amide with the polymer backbone.

Intrinsic Chemical Reactivity and Mechanistic Investigations

The this compound molecule contains two main functional groups with distinct redox properties: the amide and the tertiary amine.

Oxidation: The tertiary amine moiety is susceptible to oxidation. In the context of photoredox catalysis, tertiary amines are widely used as sacrificial electron donors. nih.gov Upon single-electron transfer, they form a radical cation, which can undergo further reactions. nih.gov The electrochemical oxidation properties of similar amine structures have been systematically studied, revealing that structural factors can influence the oxidation potential. nih.gov The presence of the electron-rich nitrogen atom makes this part of the molecule the most likely site for initial oxidation under appropriate conditions.

The amide bond, in contrast, is generally robust and resistant to oxidation under mild conditions. Its oxidation typically requires harsh reagents or specific enzymatic pathways not commonly employed in standard organic synthesis.

Reduction: The amide bond is significantly more stable towards reduction than esters or ketones. Its reduction typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would convert the carbonyl group (C=O) of the amide to a methylene (B1212753) group (CH₂), transforming the amidoamine into a long-chain diamine, N¹-dodecyl-N²,N²-dimethylethane-1,2-diamine.

Nucleophilic Reactivity Profile of the Dimethylamino Substituent

The tertiary amine of the dimethylamino group in this compound is a key functional feature, characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the dimethylamino group a potent nucleophile, capable of reacting with various electrophiles. The most significant reaction demonstrating this nucleophilicity is quaternization.

Quaternization involves the alkylation of the tertiary amine, leading to the formation of a quaternary ammonium salt. This transformation converts the neutral amine into a permanently positively charged cationic center. The reaction rate and yield are influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. Studies on analogous molecules, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), show that the quaternization rate increases with higher temperatures. researchgate.net

The steric hindrance around the tertiary nitrogen atom is relatively low, facilitating the approach of electrophiles. researchgate.net Common alkylating agents used for quaternization are alkyl halides (e.g., methyl iodide, bromoethane, 1-bromooctane). researchgate.netmdpi.com The reaction proceeds via an SN2 mechanism, where the nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting quaternary ammonium salts exhibit significantly different physicochemical properties, such as increased water solubility and, in polymeric systems, antibacterial activity. mdpi.comrsc.org

The progress of quaternization reactions can be monitored using techniques like proton nuclear magnetic resonance (1H NMR) spectroscopy. researchgate.netd-nb.info Characteristic chemical shifts of the protons adjacent to the nitrogen atom are observed upon conversion from a tertiary amine to a quaternary ammonium salt. d-nb.info

Table 1: Common Quaternizing Agents and Resulting Products for Dimethylamino Groups
Quaternizing AgentChemical FormulaResulting Structure FragmentReference
Methyl IodideCH₃I-[N(CH₃)₃]⁺I⁻ researchgate.net
BromoethaneC₂H₅Br-[N(CH₃)₂(C₂H₅)]⁺Br⁻ mdpi.com
1-IodobutaneC₄H₉I-[N(CH₃)₂(C₄H₉)]⁺I⁻ d-nb.info
1-IodoheptaneC₇H₁₅I-[N(CH₃)₂(C₇H₁₅)]⁺I⁻ d-nb.info
1-BromooctaneC₈H₁₇Br-[N(CH₃)₂(C₈H₁₇)]⁺Br⁻ mdpi.com
1-IododecaneC₁₀H₂₁I-[N(CH₃)₂(C₁₀H₂₁)]⁺I⁻ d-nb.info
Benzyl ChlorideC₇H₇Cl-[N(CH₃)₂(CH₂C₆H₅)]⁺Cl⁻ researchgate.net

Stability and Degradation Pathways of the Amide Linkage

The amide linkage (-CO-NH-) is a robust covalent bond, central to the structure of this compound. However, it is susceptible to cleavage under certain chemical and physical conditions, primarily through hydrolysis and thermal decomposition.

Hydrolysis: Amide hydrolysis is the primary degradation pathway in aqueous environments and can be catalyzed by acid or base. The rate of hydrolysis is highly dependent on pH and temperature.

Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis for simple amides. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (laurate) and N,N-dimethylethylenediamine.

Studies on structurally related compounds like 2-(dimethylamino)ethyl methacrylate (DMAEMA) have shown that the stability of ester linkages, which are analogous to amide linkages, is significantly affected by pH and temperature. rsc.org For instance, the hydrolysis rate of DMAEMA increases at higher pH (pH > 6.0) and elevated temperatures. rsc.orgrsc.org A similar trend is expected for the amide bond in this compound, although amides are generally more resistant to hydrolysis than esters.

Thermal Degradation: At elevated temperatures, the amide bond can undergo thermolysis. The specific degradation pathway and products depend on the temperature and the presence of other substances. For simple amides, thermal decomposition can lead to the formation of a nitrile and water via dehydration. In the case of this compound, complex fragmentation patterns could emerge, potentially involving cleavage at the C-N bonds or rearrangements. Analogous studies on the thermal decomposition of related organic compounds like ethyl chloroformate show that elimination reactions can occur, producing smaller, stable molecules. researchgate.net For this compound, this could theoretically lead to the cleavage of the amide bond to form lauric acid derivatives and fragments of the diamine side chain.

Table 2: Potential Degradation Pathways and Major Products
ConditionPathwayPrimary Degradation ProductsReference
Aqueous Acid (e.g., HCl, H₂SO₄), HeatAcid-Catalyzed HydrolysisLauric acid; N,N-dimethylethylenediamine (as an ammonium salt) mdpi.comrsc.org
Aqueous Base (e.g., NaOH, KOH), HeatBase-Catalyzed HydrolysisLaurate salt (e.g., Sodium laurate); N,N-dimethylethylenediamine rsc.org
High Temperature (>250°C)Thermal Decomposition (Thermolysis)Complex mixture, potentially including lauronitrile, N,N-dimethylethylenediamine, and other fragmented/rearranged products researchgate.net

Iii. Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are fundamental tools for confirming the identity and elucidating the precise structure of N-(2-(Dimethylamino)-ethyl)-lauramide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The long alkyl chain of the lauryl group would produce a large, overlapping multiplet signal in the upfield region (approximately 0.8-1.6 ppm). The terminal methyl group of the lauryl chain would appear as a triplet around 0.88 ppm. The methylene (B1212753) group adjacent to the carbonyl (C=O) would be expected to resonate at a downfield-shifted position, likely around 2.2 ppm, due to the deshielding effect of the carbonyl group. The protons of the ethylenediamine (B42938) bridge would show distinct signals. The methylene group attached to the amide nitrogen would likely appear as a triplet around 3.4 ppm, while the methylene group adjacent to the dimethylamino group would be a triplet at a slightly more upfield position, around 2.4 ppm. The two methyl groups of the dimethylamino moiety would give a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The carbonyl carbon of the amide group would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the long alkyl chain would produce a series of signals in the aliphatic region (approximately 14-40 ppm). The carbons of the ethylenediamine bridge and the dimethylamino group would have characteristic chemical shifts. For instance, the methylene carbon adjacent to the amide nitrogen would be expected around 39 ppm, while the methylene carbon next to the dimethylamino group would be around 58 ppm. The two methyl carbons of the dimethylamino group would appear as a single peak around 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH₃ (lauryl chain)~0.88 (triplet)~14
(CH₂)₉ (lauryl chain)~1.2-1.6 (multiplet)~22-32
CH₂-C=O~2.2 (triplet)~36
C=O-~174
NH-CH₂~3.4 (triplet)~39
CH₂-N(CH₃)₂~2.4 (triplet)~58
N(CH₃)₂~2.2 (singlet)~45

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in this compound. The FTIR spectrum would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) would be prominent around 1640 cm⁻¹. The N-H bending vibration (Amide II band) would be expected to appear around 1550 cm⁻¹. The N-H stretching vibration would be observed as a broader band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the long alkyl chain and the ethyl and methyl groups would give rise to strong, sharp peaks in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations of the amine and amide groups would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium-Broad
C-H Stretch (alkyl)2850-2960Strong
C=O Stretch (Amide I)~1640Strong
N-H Bend (Amide II)~1550Medium
C-N Stretch1000-1250Medium

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (270.46 g/mol ).

The fragmentation pattern would be indicative of the molecule's structure. A common fragmentation pathway for amides is the alpha-cleavage adjacent to the carbonyl group, which could lead to the formation of a lauroyl cation. Another characteristic fragmentation would involve the cleavage of the C-C bond adjacent to the dimethylamino group, resulting in a stable immonium ion. The long alkyl chain could also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter that can be measured by ion mobility-mass spectrometry to provide further structural information. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺271.27440175.4
[M+Na]⁺293.25634176.9
[M-H]⁻269.25984175.2

Source: PubChem CID 4644625 researchgate.net

Theoretical Chemistry and Computational Modeling Approaches

Theoretical and computational methods offer a powerful complement to experimental techniques, providing insights into the electronic structure, reactivity, and conformational dynamics of this compound at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be employed to optimize the geometry of this compound and to predict various molecular properties. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations of this compound, either in isolation or in a solvent, would provide valuable insights into its conformational flexibility and dynamic behavior over time. The long and flexible lauryl chain can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify low-energy, stable conformers.

These simulations can also be used to study how the molecule interacts with other molecules, such as solvents or other this compound molecules in an aggregate state. This is particularly relevant for understanding its properties in different environments. For example, in an aqueous environment, the hydrophilic dimethylaminoethyl head group would be expected to interact favorably with water molecules, while the hydrophobic lauryl tail would tend to avoid water. MD simulations can model these interactions and predict the molecule's behavior at interfaces or in self-assembled structures. Although specific MD studies on this compound are lacking, the methodology has been widely applied to surfactants and lipids with similar amphiphilic structures to understand their self-assembly and interfacial properties.

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers

In modern chemical research, quantum chemical calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms at a molecular level. frontiersin.orgnih.gov These computational methods, particularly Density Functional Theory (DFT), allow researchers to model chemical reactions, identify transition states, and calculate the energy barriers that govern the reaction rate. conicet.gov.arnih.gov For a compound like this compound, such calculations would provide profound insights into its synthesis, typically the amidation reaction between a lauric acid derivative and N,N-dimethylethylenediamine.

The primary goal of these calculations is to map out the potential energy surface (PES) of the reaction. The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. A reaction pathway corresponds to the lowest energy path on this surface that connects reactants to products.

Modeling the Reaction Pathway

The synthesis of this compound involves the formation of an amide bond. A computational study would begin by building accurate molecular models of the reactants: lauric acid (or a more reactive derivative like lauroyl chloride) and N,N-dimethylethylenediamine. The geometries of these molecules are optimized to find their lowest energy conformations. conicet.gov.ar

The next critical step is to locate the transition state (TS) for the reaction. The transition state is a specific arrangement of atoms along the reaction coordinate that represents the peak of the energy barrier between reactants and products. It is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions. Sophisticated algorithms are used to find this unstable structure.

Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔE): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

Illustrative Data from a Hypothetical Calculation

While specific published data for this compound is unavailable, the table below illustrates the typical results obtained from a quantum chemical calculation for an amidation reaction. The values presented are representative examples and serve to demonstrate the type of quantitative information that such a study would yield.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsLauric Acid + N,N-dimethylethylenediamine0.00
Transition State (TS)Structure corresponding to the highest energy point of the reaction pathway for amide bond formation.+25.5
ProductsThis compound + H₂O-5.2

From this illustrative data, the activation energy (energy barrier) would be +25.5 kcal/mol, and the reaction would be exothermic, releasing 5.2 kcal/mol of energy. Such computational findings are invaluable for chemists seeking to optimize reaction conditions (e.g., temperature, catalysts) to improve yield and efficiency. By comparing different potential pathways, computational chemistry can guide experimental work and accelerate the development of synthetic routes. peerj.com

Iv. Advanced Applications in Chemical and Materials Science

Fundamental Studies in Surface Chemistry and Interfacial Phenomena

While comprehensive data on the specific mechanisms of surface activity and self-assembly for N-(2-(Dimethylamino)-ethyl)-lauramide are not extensively detailed in publicly available literature, the behavior of analogous amine-functionalized amide surfactants provides a strong basis for understanding its functions.

Detailed studies on the self-assembly behavior and specific micellization characteristics of this compound in aqueous systems have not been identified in the surveyed literature.

Research into compounds with similar structures, such as N-(3-(Dimethylamino)propyl)dodecanamide, has demonstrated their utility as effective surfactants for hydrate (B1144303) anti-agglomeration in hydrocarbon flowlines. This application is critical in the oil and gas industry to prevent the formation of gas hydrate blockages in deep-sea pipelines. The amphiphilic nature of these molecules, possessing a hydrophilic amine head group and a hydrophobic lauryl tail, allows them to adsorb at the water-hydrocarbon interface. This adsorption inhibits the agglomeration of hydrate crystals, ensuring the smooth flow of hydrocarbons.

Polymer Science and Engineering of Advanced Materials

The monomer unit structurally related to this compound, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), is a cornerstone in the development of advanced "smart" or stimuli-responsive polymers.

Polymers derived from 2-(dimethylamino)ethyl methacrylate (PDMAEMA) are well-known for their stimuli-responsive nature, particularly their sensitivity to pH and temperature. The tertiary amine groups in the polymer's side chains can be protonated in acidic conditions, leading to an increase in hydrophilicity and solubility in water. This property is fundamental to the design of "smart" materials that can respond to changes in their environment. While the direct integration of this compound into these systems is not explicitly detailed, the underlying principles of the DMAEMA monomer's functionality are central to this area of polymer science.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been extensively used to synthesize well-defined block copolymers containing PDMAEMA. cmu.educmu.edunih.govresearchgate.net These methods allow for precise control over the polymer's molecular weight, architecture, and functionality.

For instance, amphiphilic block copolymers of DMAEMA with other monomers like methyl methacrylate have been synthesized using ATRP, resulting in polymers with very narrow molecular weight distributions (Mw/Mn ≈ 1.2). cmu.edu Kinetic studies of these polymerizations confirm a controlled process, with a linear increase in molecular weight corresponding to monomer conversion. cmu.edu Similarly, RAFT polymerization has been successfully employed to create PDMAEMA homopolymers and block copolymers with other functional monomers, such as N-isopropylacrylamide, yielding materials with dual pH and temperature responsiveness. researchgate.net

The ability to create well-defined block copolymers is crucial for applications in drug delivery, where these polymers can self-assemble into micelles to encapsulate therapeutic agents. The synthesis of various block copolymer architectures, including AB diblock and ABA triblock copolymers, has been demonstrated, highlighting the versatility of controlled radical polymerization in creating tailored macromolecular structures. cmu.edursc.org

Below is a table summarizing examples of block copolymers synthesized using controlled radical polymerization techniques involving the related monomer, DMAEMA.

Copolymer ArchitectureMonomersPolymerization TechniqueReference
AB Diblock2-(Dimethylamino)ethyl methacrylate (DMAEMA), Methyl MethacrylateAtom Transfer Radical Polymerization (ATRP) cmu.edu
ABA Triblock2-(Dimethylamino)ethyl methacrylate (DMAEMA), Methyl MethacrylateAtom Transfer Radical Polymerization (ATRP) cmu.edu
AB Diblock2-(Dimethylamino)ethyl methacrylate (DMAEMA), N-isopropylacrylamideReversible Addition-Fragmentation chain Transfer (RAFT) researchgate.net
ABA Triblock2-(Dimethylamino)ethyl methacrylate (PDMAEMA), Poly(phenoxyallene) (PPOA)Single-Electron-Transfer Living Radical Polymerization (SET-LRP) rsc.org

V. Environmental Chemistry and Degradation Studies Chemical Focus

Abiotic Degradation Pathways in Aquatic and Atmospheric Environments

The persistence and transformation of N-(2-(Dimethylamino)-ethyl)-lauramide in the environment are influenced by its interaction with sunlight and water, as well as its susceptibility to oxidation.

Hydrolytic Stability of the Amide Bond and Tertiary Amine

The amide bond in this compound is expected to be relatively stable to hydrolysis under neutral environmental pH conditions. Amide hydrolysis typically requires either acidic or basic conditions and often elevated temperatures to proceed at a significant rate. In contrast, structurally related compounds with ester linkages, such as 2-(dimethylamino)ethyl acrylate (B77674), exhibit more rapid hydrolysis. For instance, the half-life for the hydrolysis of 2-(dimethylamino)ethyl acrylate is 12.5 hours at pH 7, which decreases to 2.2 hours at a more basic pH of 8.3. arkema.com This highlights the greater persistence of the amide bond compared to an ester linkage under similar conditions. The tertiary amine group within the molecule is not susceptible to hydrolysis.

Oxidative Degradation Processes Mediated by Environmental Oxidants

In the atmosphere, this compound is expected to be susceptible to oxidation by hydroxyl radicals (•OH). The tertiary amine is a likely site for initial attack, leading to the formation of radical intermediates that can undergo further reactions, including cleavage of the carbon-nitrogen bonds. In aquatic environments, other oxidants such as ozone or nitrate (B79036) radicals could also play a role in its degradation, although the kinetics of these reactions are unknown.

Identification and Characterization of Chemical Transformation Products

The degradation of this compound will result in the formation of various transformation products, the nature of which depends on the specific degradation pathway.

Elucidation of Major and Minor Degradation Intermediates

Based on the expected degradation pathways, several major and minor intermediates can be predicted. Hydrolysis of the amide bond, although slow, would yield lauric acid and N,N-dimethylethylenediamine. Oxidative degradation is likely to produce a more complex mixture of products. Initial oxidation of the tertiary amine could lead to the formation of N-oxides or undergo N-dealkylation to form N-ethyl-N-methyl-lauramide and formaldehyde. Further oxidation could lead to the cleavage of the ethylenediamine (B42938) bridge.

Table 1: Predicted Major and Minor Degradation Intermediates of this compound

Degradation PathwayMajor IntermediatesMinor Intermediates
HydrolysisLauric acid, N,N-Dimethylethylenediamine-
OxidationN-Oxide of this compound, N-ethyl-N-methyl-lauramideFormaldehyde, Lauramide

Chemical Kinetics of Degradation Processes

Specific kinetic data for the degradation of this compound are not available in the current scientific literature. However, the rates of degradation can be inferred from the chemical principles discussed. The rate of hydrolysis is expected to be slow under typical environmental conditions (neutral pH and ambient temperature). The rate of photolytic degradation is also anticipated to be low, while the rate of oxidative degradation will be dependent on the concentration of environmental oxidants such as hydroxyl radicals.

Theoretical Modeling of Environmental Fate and Persistence

In the absence of specific experimental studies on the environmental fate of this compound, theoretical models and Quantitative Structure-Activity Relationships (QSARs) provide a predictive framework for assessing its likely behavior and persistence in the environment. These models utilize the chemical's structure to estimate key environmental parameters. This compound's structure, which consists of a long, hydrophobic lauryl (C12) tail and a polar, cationic dimethylamino-ethyl headgroup, is the primary determinant of its environmental distribution and degradation.

The primary fate of surfactants like this compound upon release into the environment is typically wastewater treatment plants (WWTPs). nih.gov As a cationic surfactant, it is expected to exhibit strong sorption tendencies to negatively charged surfaces such as sewage sludge, soil organic matter, and sediments. taylorfrancis.com This partitioning behavior significantly influences its persistence and bioavailability.

Biodegradation is anticipated to be the main pathway for the ultimate removal of this compound from the environment. taylorfrancis.com The degradation process for compounds with similar structures, such as other quaternary ammonium (B1175870) compounds (QACs), often initiates with the N-dealkylation of the amine group. nih.gov The long alkyl chain is also susceptible to microbial degradation. While many surfactants are readily biodegradable under aerobic conditions, their persistence can increase in anaerobic environments, which may be found in some sediments and deeper soil layers. nih.govubc.ca

The theoretical distribution of the compound across different environmental compartments—air, water, soil, and sediment—can be estimated using fugacity models. Given its expected low vapor pressure and high affinity for solids, this compound is predicted to partition predominantly into soil and sediment, with negligible concentrations in the atmosphere. Its persistence will be governed by the rate of biodegradation in these compartments, which is influenced by factors like microbial population, temperature, and oxygen availability. nih.gov

Table 1: Predicted Environmental Compartment Partitioning for this compound

This table outlines the probable distribution of the compound in the environment based on its structural properties as a cationic surfactant.

Environmental CompartmentPredicted Partitioning TendencyRationale Based on Chemical Structure
WaterLow to ModerateThe compound possesses some water solubility due to its polar amine headgroup, but the long hydrophobic tail will drive partitioning to other phases.
SoilHighThe cationic amine group will strongly adsorb to negatively charged clay and organic matter particles in soil. taylorfrancis.com
SedimentHighSimilar to soil, the compound is expected to strongly sorb to organic-rich sediments in aquatic environments. nih.gov
AirVery LowThe molecule's high molecular weight and expected low vapor pressure make significant volatilization unlikely.
BiotaModerateThe long alkyl chain suggests a potential for bioaccumulation in organisms, although this may be limited by metabolism and degradation.

Table 2: Theoretical Persistence and Degradation of this compound

This table summarizes the predicted persistence and primary degradation mechanisms for the compound.

ParameterPredicted OutcomeTheoretical Basis and Influencing Factors
Persistence
Overall PersistenceLow to ModeratePersistence is primarily dependent on the rate of biodegradation. In environments with active microbial populations, the compound is expected to be degraded.
Degradation Pathways
Aerobic BiodegradationPrimary Degradation PathwayThe alkyl chain and amine functionalities are susceptible to microbial attack under aerobic conditions. This is the main expected route of removal in WWTPs and surface soils. taylorfrancis.comnih.gov
Anaerobic BiodegradationPossible, but SlowerBiodegradation under anaerobic conditions is often slower for cationic surfactants and may be inhibited by the compound's own antimicrobial properties. ubc.ca
HydrolysisNot a Significant PathwayThe amide bond is generally stable to hydrolysis under typical environmental pH conditions.
PhotolysisNot a Significant PathwayThe molecule does not contain chromophores that would lead to significant direct degradation by sunlight.

Vi. Advanced Analytical Methodologies for Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a molecule like N-(2-(Dimethylamino)-ethyl)-lauramide, which possesses both a long hydrophobic alkyl chain and a polar tertiary amine group, a variety of chromatographic techniques can be applied.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. The choice of detector is critical and depends on the physicochemical properties of the analyte.

UV-Vis Detection: this compound lacks a significant chromophore, which would absorb light in the ultraviolet-visible (UV-Vis) spectrum. The amide group provides some minimal UV absorbance, but detection at low wavelengths (around 200-220 nm) often suffers from high background noise and interference from other compounds and solvents commonly used in HPLC. Therefore, direct UV-Vis detection is generally not the preferred method for sensitive quantification of this compound.

Refractive Index (RI) Detection: Refractive Index (RI) detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the analyte. scioninstruments.com While RI detection is applicable to compounds without a UV chromophore, it has notable limitations. researchgate.net It is less sensitive compared to other detectors and is incompatible with gradient elution, a technique often required for analyzing complex samples. scioninstruments.comresearchgate.net Any change in the mobile phase composition affects the baseline, making quantification challenging. For isocratic separations of relatively high concentrations of this compound, RI detection can be a viable, cost-effective option. lcms.cznih.gov

Evaporative Light Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) is a more suitable universal detector for this compound. The principle involves nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. wikipedia.org This makes ELSD compatible with gradient elution and more sensitive than RI detection for non-volatile analytes. peakscientific.com It is particularly well-suited for the analysis of lipids, surfactants, and polymers, which share structural similarities with the target compound. wikipedia.org A potential HPLC-ELSD method could separate the compound on a C18 column using a gradient of water and acetonitrile (B52724) or methanol.

A reversed-phase HPLC method for a structurally similar compound, N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide, has been reported using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid (for non-MS detection) or formic acid (for MS-compatible methods). sielc.com This approach would likely be effective for this compound as well.

Table 1: Comparison of HPLC Detectors for this compound Analysis

DetectorPrincipleAdvantages for this AnalyteDisadvantages for this Analyte
UV-Vis Measures light absorptionSimple, commonLow sensitivity due to lack of strong chromophore
RI Measures refractive index changeUniversal detectorLow sensitivity, not compatible with gradient elution
ELSD Measures light scattering of non-volatile particlesUniversal, compatible with gradient elution, good sensitivity for non-volatile compoundsDestructive, non-linear response may require calibration

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of a polar amide group, this compound is not sufficiently volatile for direct GC analysis without undergoing thermal degradation.

To make the compound amenable to GC analysis, a derivatization step is necessary. jfda-online.com This chemical modification aims to increase the volatility and thermal stability of the analyte. For compounds containing active hydrogens, such as the amide group in this compound, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group.

The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column (e.g., a column coated with 5% phenyl-polydimethylsiloxane) and detected by a Flame Ionization Detector (FID) or a mass spectrometer (MS). The FID provides a response proportional to the number of carbon atoms, offering good sensitivity for organic compounds. GC coupled with mass spectrometry (GC-MS) offers the additional advantage of providing structural information for identification. phytojournal.comresearchgate.net

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. rsc.org SFC is often considered a hybrid of gas and liquid chromatography, offering high efficiency and fast separations. chromatographytoday.com It is particularly well-suited for the analysis of both non-polar and moderately polar compounds. chromatographyonline.commdpi.com

For this compound, which has both a non-polar tail and a polar head, SFC presents a promising separation technique. The polarity of the mobile phase can be tuned by adding a polar organic co-solvent, such as methanol, to the supercritical CO2. This allows for the elution of a wide range of compounds. rsc.org The separation can be performed on various stationary phases, from standard silica (B1680970) and C18 columns to more specialized phases designed for polar analytes. waters.com SFC has been successfully applied to the separation of fatty acids and other amides, suggesting its applicability to the target compound. researchgate.netnih.gov Detection in SFC can be achieved using UV, ELSD, or mass spectrometry.

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and structure of a compound, offering high specificity and sensitivity.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to increase selectivity and provide structural information. wikipedia.orgunt.edu In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.org

For this compound, the protonated molecule [M+H]+ would be the likely precursor ion in positive ion mode electrospray ionization (ESI). The fragmentation of this ion would be expected to yield characteristic product ions that can be used for structural confirmation. The amide bond and the carbon-nitrogen bonds in the ethylamino moiety are likely cleavage points. The fragmentation pattern would provide a highly specific fingerprint for the compound, allowing for its unambiguous identification even at trace levels in complex mixtures. The structural elucidation of acylated compounds is a common application of tandem mass spectrometry. researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a powerful tool for confirming the identity of a compound. The predicted monoisotopic mass of the protonated this compound ([C16H35N2O]+) is 271.27440 Da. uni.lu An HRMS instrument can measure this mass with high precision (typically within 5 ppm), allowing for the confident determination of the elemental formula as C16H35N2O. This capability is invaluable for distinguishing the target compound from other isobaric species (compounds with the same nominal mass but different elemental compositions).

Table 2: Predicted Mass Spectrometry Data for this compound

AdductFormulaPredicted m/z
[M+H]+ C16H35N2O+271.27440
[M+Na]+ C16H34N2ONa+293.25634
[M-H]- C16H33N2O-269.25984
Data sourced from PubChem. uni.lu

Ion Mobility Spectrometry (IMS) Coupled with MS for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for distinguishing between isomeric compounds that are indistinguishable by mass spectrometry alone. researchgate.net IMS separates ions in the gas phase based on their size, shape, and charge, providing a measure of their collision cross-section (CCS). researchgate.netfrontiersin.org This technique is particularly valuable for differentiating structural isomers of this compound.

Isomers of this compound, such as N-(2-(Ethylmethylamino)-ethyl)-tridecanamide or N-(lauroyl)-N,N',N'-trimethylethylenediamine, would possess the same exact mass but differ in their three-dimensional structure. These structural variations result in distinct drift times through the ion mobility cell, leading to different CCS values. For instance, a more compact isomer will experience fewer collisions with the drift gas and travel faster, exhibiting a smaller CCS value compared to a more elongated or bulky isomer.

The predicted CCS value for the protonated molecule ([M+H]+) of this compound is approximately 175.4 Ų. uni.lu An isomer with a different arrangement of alkyl chains would be expected to have a measurably different CCS value, allowing for their separation and distinct identification when analyzed by IMS-MS. This capability is crucial in metabolism studies or in the analysis of commercial products where isomeric impurities may be present.

Table 1. Hypothetical Ion Mobility Data for Isomers of C16H34N2O
Compound NameMolecular FormulaAdductExact Mass (m/z)Hypothetical CCS (Ų)Expected Drift Time
This compoundC16H34N2O[M+H]+271.2744175.4 (Predicted)Reference
Isomer A (e.g., more compact)C16H34N2O[M+H]+271.2744~172.1Shorter
Isomer B (e.g., more elongated)C16H34N2O[M+H]+271.2744~178.5Longer

Novel Sample Preparation and Preconcentration Techniques

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the target analyte from matrix interferences and concentrate it to detectable levels. nih.gov

Solid-Phase Extraction (SPE) offers a robust method for the cleanup and concentration of this compound from aqueous matrices. affinisep.com Given the compound's structure, which features a long hydrophobic lauryl chain and a basic tertiary amine, a mixed-mode SPE sorbent is highly effective. A sorbent combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities allows for a highly selective extraction.

The protocol involves loading the sample under neutral or slightly acidic conditions (pH ~6), where the tertiary amine is protonated and retains on the SCX sorbent, while the lauryl chain interacts with the C18 phase. A wash step with a non-polar solvent removes hydrophobic interferences, and an acidic wash removes basic interferences. The final elution uses a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the amine, disrupting its interaction with the SCX sorbent and allowing for its recovery.

Table 2. Example Mixed-Mode SPE Protocol for this compound
StepSolvent/SolutionPurpose
ConditioningMethanol, followed by Water (pH 6)Activate sorbent functional groups
Sample LoadingAqueous sample (adjusted to pH 6)Analyte retention via reversed-phase and cation exchange
Washing 1HexaneRemove non-polar interferences
Washing 20.1 M HClRemove weakly basic interferences
Elution5% NH4OH in MethanolNeutralize amine and elute analyte

Advanced Liquid-Liquid Extraction (LLE) can be performed by exploiting the pH-dependent solubility of the analyte. The tertiary amine group (pKa typically ~9-10) is protonated and water-soluble at acidic pH, while the molecule is neutral and soluble in organic solvents at basic pH. An aqueous sample is first basified (e.g., to pH 11) and extracted with a non-polar organic solvent like ethyl acetate. The analyte partitions into the organic phase. For further cleanup, the organic phase can be back-extracted with an acidic aqueous solution (e.g., pH 2), transferring the protonated analyte into the aqueous phase and leaving neutral, hydrophobic interferences behind. Finally, the aqueous phase is re-basified, and the analyte is extracted back into a clean organic solvent.

For trace-level analysis, microextraction techniques offer high preconcentration factors while minimizing solvent consumption. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME): A fiber coated with a suitable stationary phase is exposed to the sample. For this compound, a mixed-mode coating (e.g., C18/SCX) or a coating with affinity for long-chain compounds like polydimethylsiloxane (B3030410) (PDMS) would be effective. researchgate.net The analyte partitions onto the fiber, which is then desorbed directly into the injection port of a gas chromatograph or eluted with a small volume of solvent for liquid chromatography.

Liquid-Phase Microextraction (LPME): Hollow-fiber LPME (HF-LPME) is a particularly suitable configuration. nih.gov In a three-phase setup, a porous polypropylene (B1209903) hollow fiber's wall is impregnated with a water-immiscible organic solvent (e.g., 1-octanol). This fiber is placed in the aqueous sample (donor phase), which is acidified to suppress the analyte's volatility. The lumen of the fiber is filled with an acidic acceptor phase (e.g., 10 mM HCl). The neutral form of the analyte extracts from the sample into the organic solvent, diffuses across, and is then protonated and trapped in the acidic acceptor phase. This technique combines extraction and concentration into a single step, providing very high enrichment factors.

Derivatization can be employed to enhance the analyte's volatility for gas chromatography (GC) or improve its ionization efficiency or detection for mass spectrometry (MS) or HPLC. researchgate.net

The tertiary amine of this compound is a key target for derivatization. While less reactive than primary or secondary amines, it can undergo quaternization. Reaction with an alkylating agent, such as methyl iodide or ethyl chloroformate, converts the tertiary amine into a permanently charged quaternary ammonium salt. This derivative is non-volatile but highly suitable for LC-MS analysis, often exhibiting enhanced signal intensity in electrospray ionization.

For GC analysis, the amide group is a potential target. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the N-H proton of the amide, though this often requires elevated temperatures. sigmaaldrich.com This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, reducing the molecule's polarity and improving its thermal stability and chromatographic peak shape.

Table 3. Potential Derivatization Strategies
Target Functional GroupReagentDerivativeAnalytical Advantage
Tertiary AmineMethyl Iodide (CH3I)Quaternary Ammonium SaltImproved ionization for LC-MS
Amide (N-H)BSTFAN-TMS-amideIncreased volatility and stability for GC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.